molecular formula C5H12OS B2642716 2-Methyl-1-methylsulfanyl-propan-2-ol CAS No. 33657-46-4

2-Methyl-1-methylsulfanyl-propan-2-ol

Cat. No.: B2642716
CAS No.: 33657-46-4
M. Wt: 120.21
InChI Key: YHWSHQASSGLLOA-UHFFFAOYSA-N
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Description

“2-Methyl-1-methylsulfanyl-propan-2-ol” is a chemical compound with the CAS Number: 27874-69-7 . It has a molecular weight of 120.22 and a molecular formula of C5H12OS . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propyl chain with a methyl group and a methylsulfanyl group attached to the second carbon .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Preparation of Coenzyme M Analogues

A study by Gunsalus et al. (1978) explored the synthesis of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues and investigated their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research highlights the potential of structural analogues in understanding enzymatic mechanisms and designing inhibitors for methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).

IR Study of Adsorption and Decomposition on Catalysts

Zawadzki et al. (2001) conducted an infrared spectroscopy study to investigate the interactions and decomposition of propan-2-ol on carbon and carbon-supported metal catalysts. This research provides insights into the catalytic processes and surface chemistry of carbon materials in organic synthesis (Zawadzki, Wiśniewski, Weber, Heintz, & Azambre, 2001).

One-Pot Synthesis of Dibenzo[a,j]xanthenes

Gong et al. (2009) reported the use of a Bronsted-acidic ionic liquid as a catalyst for the synthesis of 14-alkyl- or aryl-14H-dibenzo[a,j]xanthenes. This study exemplifies the application of novel catalytic systems in facilitating organic transformations and enhancing reaction efficiencies (Gong, Fang, Wang, Zhou, & Liu, 2009).

Synthesis of Antimicrobial Agents

Jafarov et al. (2019) synthesized new aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)-propane, demonstrating their efficacy as antiseptics against bacteria and fungi. This research highlights the role of organic synthesis in developing new antimicrobial agents for medical applications (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).

Metabolic Engineering for Chemical Production

Altaras and Cameron (1999) described the metabolic engineering of a 1,2-propanediol pathway in Escherichia coli, showcasing the application of biotechnology in producing commodity chemicals from renewable resources. This study underscores the potential of microbial systems in sustainable chemical production (Altaras & Cameron, 1999).

Safety and Hazards

The safety information for “2-Methyl-1-methylsulfanyl-propan-2-ol” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

2-methyl-1-methylsulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-5(2,6)4-7-3/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWSHQASSGLLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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